7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-a]pyrazin-8-one core with a 3-propyl group and a 3,4-difluorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazin-8-one core. This can be achieved through cyclization reactions involving hydrazines and α-diketones or β-ketoesters. The 3-propyl group can be introduced through nucleophilic substitution reactions, while the 3,4-difluorophenyl group can be added via electrophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the 3-propyl group to a corresponding alcohol or ketone.
Reduction: : Reduction of the triazolo[4,3-a]pyrazin-8-one core to simpler derivatives.
Substitution: : Replacement of the 3,4-difluorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: : Electrophilic aromatic substitution typically uses strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Propyl alcohol or propyl ketone.
Reduction: : Reduced triazolo derivatives.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be employed as a tool to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its biological activity can be explored for therapeutic applications, such as in the treatment of diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its properties can be harnessed for various industrial applications.
Mechanism of Action
The mechanism by which 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
7-(3,4-difluorophenyl)-3-butyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
7-(3,4-difluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Uniqueness
The uniqueness of 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one lies in its specific structural features, such as the 3-propyl group and the 3,4-difluorophenyl substituent. These features can influence its chemical reactivity, biological activity, and industrial applications, making it distinct from similar compounds.
Properties
IUPAC Name |
7-(3,4-difluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c1-2-3-12-17-18-13-14(21)19(6-7-20(12)13)9-4-5-10(15)11(16)8-9/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLFXXAJYNTHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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